

Application Note: Development of a Sensitive Assay for Canine C-peptide

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Compound of Interest

Compound Name: C-Peptide, dog

Cat. No.: B612701

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Introduction

C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β -cells.[1][2] Consequently, the measurement of circulating C-peptide levels provides a reliable assessment of endogenous insulin secretion. This is particularly valuable in diabetic canines receiving exogenous insulin therapy, where direct measurement of insulin would not distinguish between endogenous and administered insulin.[3] This application note describes a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the quantification of canine C-peptide in serum and plasma samples. The assay is a critical tool for researchers and professionals in drug development studying pancreatic β -cell function in dogs, aiding in the diagnosis and management of diabetes mellitus and in the evaluation of novel therapeutic interventions.[4][5]

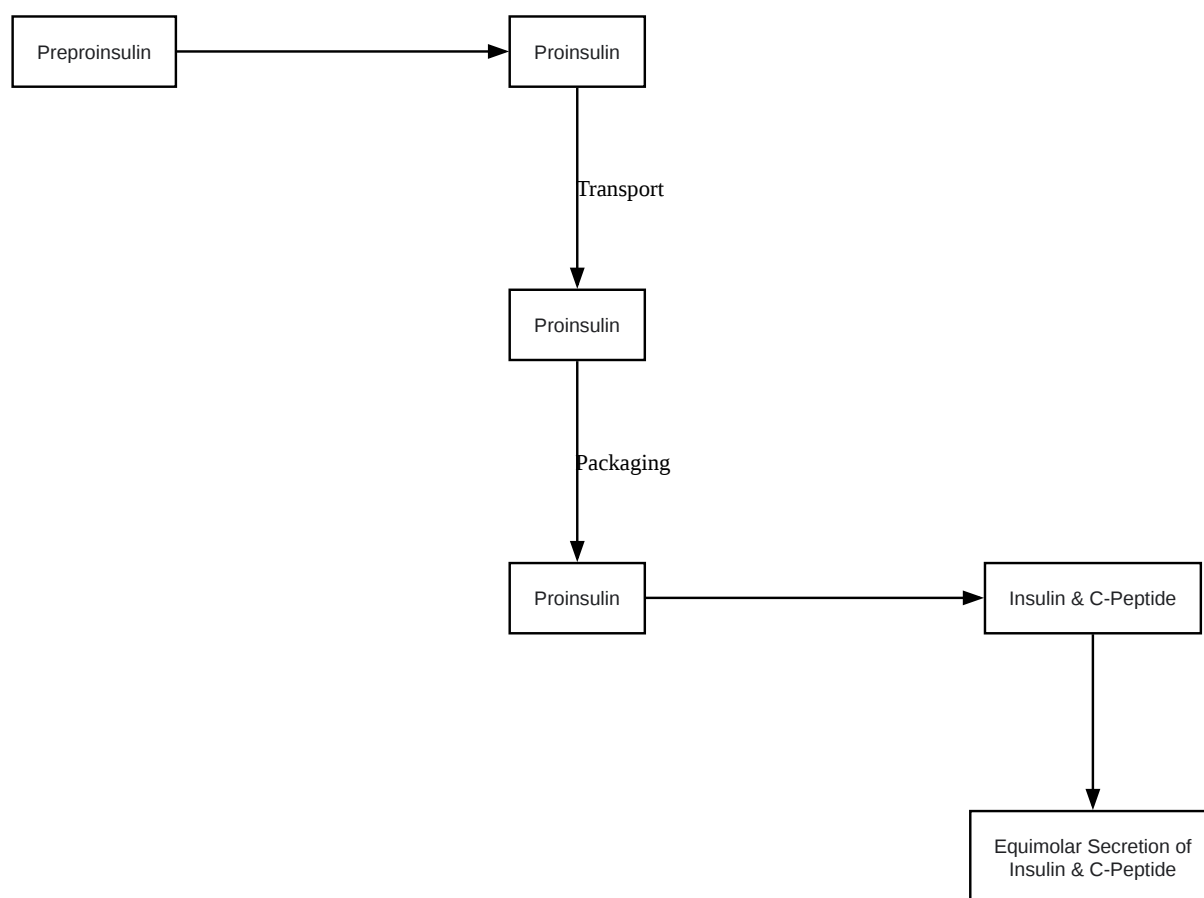
Assay Principle

This assay is a competitive ELISA. Canine C-peptide in the sample competes with a fixed amount of biotinylated canine C-peptide for binding sites on a limited amount of anti-canine C-peptide antibody coated on the microplate wells. Following an incubation period, the unbound

components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the captured biotinylated C-peptide. After another wash step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample. The concentration is determined by interpolating from a standard curve generated with known concentrations of canine C-peptide.

Signaling Pathway

The production of insulin and C-peptide begins with the synthesis of preproinsulin, which is then cleaved to form proinsulin. In the secretory granules of pancreatic β -cells, proinsulin is further processed by prohormone convertases, resulting in the formation of mature insulin and C-peptide, which are then secreted into the bloodstream in equal amounts.[6][7]



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Proinsulin Processing and Secretion Pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of commercially available canine C-peptide ELISA kits.

Table 1: Assay Performance Characteristics

| Parameter | Value | Reference |
|-----------------------|----------------|-----------|
| Sensitivity (MinDC) | 0.24 ng/mL | |
| Standard Curve Range | 0.2 - 10 ng/mL | |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 15% | |
| Accuracy | 95% | |
| Linearity of Dilution | 96-118% | [8] |

Table 2: Sample Information

| Parameter | Details | Reference |
|----------------|---|-----------|
| Sample Types | Serum, Plasma (EDTA, Heparin) | [9][10] |
| Sample Volume | 20 µL per well | |
| Sample Storage | Freshly prepared or stored at ≤ -20°C. Avoid repeated freeze-thaw cycles. | [9][10] |

Experimental Protocols

Sample Collection and Preparation

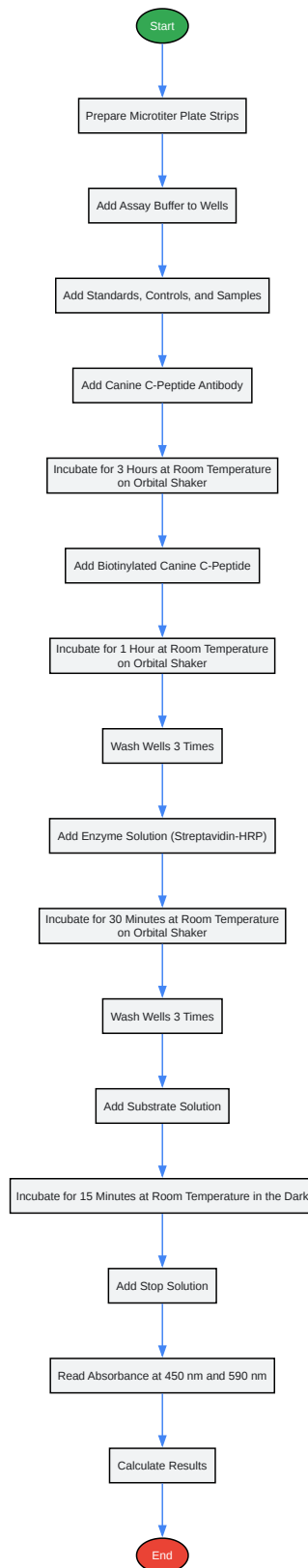
- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for at least 30 minutes at room temperature before centrifugation for 10-20 minutes at 1000 x g.[9] Aspirate the serum and assay immediately or aliquot and store at ≤ -20°C.[9]

- Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[9]
[10] Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[9][10]
Collect the plasma and assay immediately or aliquot and store at $\leq -20^{\circ}\text{C}$.[9][10]
- Sample Handling: Before use, thaw frozen samples completely, mix well by vortexing, and centrifuge to remove any particulates. Avoid using hemolyzed or lipemic samples.[11]

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 20X) with deionized or distilled water to a 1X working solution as per the kit instructions.
- Standards and Controls: Reconstitute lyophilized standards and quality controls with the volume of deionized water specified in the kit manual. Allow them to sit for 5-10 minutes and mix gently. Prepare serial dilutions of the stock standard to generate a standard curve.

Assay Procedure



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Canine C-Peptide Competitive ELISA Workflow.

- **Plate Preparation:** Bring all reagents and samples to room temperature before use.^[12] Determine the number of microtiter plate strips required for the assay.
- **Assay Setup:** Add 30 μL of Assay Buffer to the blank (B0) wells and sample wells. Add 10 μL of Assay Buffer to the standard and quality control wells.
- **Addition of Standards, Controls, and Samples:** Add 20 μL of the appropriate matrix solution to the B0, standard, and quality control wells. Pipette 20 μL of each standard, quality control, and sample into the appropriate wells.
- **First Incubation:** Add 25 μL of Canine C-Peptide Antibody to all wells. Cover the plate and incubate for 3 hours at room temperature on an orbital shaker (400-500 rpm).
- **Second Incubation:** Add 25 μL of Biotinylated Canine C-Peptide to all wells. Re-cover the plate and incubate for 1 hour at room temperature on an orbital shaker.
- **First Wash:** Decant the contents of the plate and wash each well three times with 300 μL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- **Enzyme Conjugate Addition:** Add 100 μL of Enzyme Solution (Streptavidin-HRP) to each well. Cover the plate and incubate for 30 minutes at room temperature on an orbital shaker.
- **Second Wash:** Repeat the wash step as described in step 6.
- **Substrate Reaction:** Add 100 μL of Substrate Solution (e.g., TMB) to each well. Incubate for 15-20 minutes at room temperature in the dark.^[12] A blue color will develop.
- **Stopping the Reaction:** Add 100 μL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
- **Data Acquisition:** Read the absorbance of each well at 450 nm, with a reference wavelength of 590 nm, within 5 minutes of adding the Stop Solution.

Data Analysis

- Subtract the absorbance readings at 590 nm from the readings at 450 nm to correct for optical imperfections in the plate.

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of canine C-peptide in the samples by interpolating their mean absorbance values from the standard curve.
- If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Conclusion

The canine C-peptide ELISA provides a sensitive and reliable method for quantifying endogenous insulin secretion in dogs. This assay is a valuable tool for veterinary research, particularly in the study of diabetes mellitus and the development of new therapies. The detailed protocol and performance data presented in this application note should enable researchers to successfully implement this assay in their laboratories.

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